Cas no 2229187-40-8 (2-1-(aminooxy)ethyl-4-nitrophenol)

2-1-(Aminooxy)ethyl-4-nitrophenol is a specialized chemical compound featuring both aminooxy and nitrophenol functional groups, making it valuable for conjugation and derivatization applications. The aminooxy moiety enables selective reactions with carbonyl groups, facilitating the formation of stable oxime linkages, while the nitrophenol group offers UV-visible absorbance properties for detection and analysis. This compound is particularly useful in bioconjugation, surface modification, and synthetic chemistry, where controlled reactivity and detectable labeling are required. Its structural design ensures efficient coupling under mild conditions, minimizing side reactions. Suitable for research and industrial applications, it provides a reliable tool for chemoselective modifications in biochemical and material science contexts.
2-1-(aminooxy)ethyl-4-nitrophenol structure
2229187-40-8 structure
商品名:2-1-(aminooxy)ethyl-4-nitrophenol
CAS番号:2229187-40-8
MF:C8H10N2O4
メガワット:198.176002025604
CID:6194644
PubChem ID:165783390

2-1-(aminooxy)ethyl-4-nitrophenol 化学的及び物理的性質

名前と識別子

    • 2-1-(aminooxy)ethyl-4-nitrophenol
    • 2229187-40-8
    • 2-[1-(aminooxy)ethyl]-4-nitrophenol
    • EN300-1823323
    • インチ: 1S/C8H10N2O4/c1-5(14-9)7-4-6(10(12)13)2-3-8(7)11/h2-5,11H,9H2,1H3
    • InChIKey: NVRXAGIAICTGEF-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)C1C(=CC=C(C=1)[N+](=O)[O-])O)N

計算された属性

  • せいみつぶんしりょう: 198.06405680g/mol
  • どういたいしつりょう: 198.06405680g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 101Ų

2-1-(aminooxy)ethyl-4-nitrophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1823323-2.5g
2-[1-(aminooxy)ethyl]-4-nitrophenol
2229187-40-8
2.5g
$2492.0 2023-09-19
Enamine
EN300-1823323-1.0g
2-[1-(aminooxy)ethyl]-4-nitrophenol
2229187-40-8
1g
$1272.0 2023-06-01
Enamine
EN300-1823323-5g
2-[1-(aminooxy)ethyl]-4-nitrophenol
2229187-40-8
5g
$3687.0 2023-09-19
Enamine
EN300-1823323-0.1g
2-[1-(aminooxy)ethyl]-4-nitrophenol
2229187-40-8
0.1g
$1119.0 2023-09-19
Enamine
EN300-1823323-0.5g
2-[1-(aminooxy)ethyl]-4-nitrophenol
2229187-40-8
0.5g
$1221.0 2023-09-19
Enamine
EN300-1823323-0.05g
2-[1-(aminooxy)ethyl]-4-nitrophenol
2229187-40-8
0.05g
$1068.0 2023-09-19
Enamine
EN300-1823323-5.0g
2-[1-(aminooxy)ethyl]-4-nitrophenol
2229187-40-8
5g
$3687.0 2023-06-01
Enamine
EN300-1823323-1g
2-[1-(aminooxy)ethyl]-4-nitrophenol
2229187-40-8
1g
$1272.0 2023-09-19
Enamine
EN300-1823323-10.0g
2-[1-(aminooxy)ethyl]-4-nitrophenol
2229187-40-8
10g
$5467.0 2023-06-01
Enamine
EN300-1823323-0.25g
2-[1-(aminooxy)ethyl]-4-nitrophenol
2229187-40-8
0.25g
$1170.0 2023-09-19

2-1-(aminooxy)ethyl-4-nitrophenol 関連文献

2-1-(aminooxy)ethyl-4-nitrophenolに関する追加情報

Introduction to 2-1-(aminooxy)ethyl-4-nitrophenol (CAS No. 2229187-40-8)

2-1-(aminooxy)ethyl-4-nitrophenol (CAS No. 2229187-40-8) is a novel compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of an aminooxy group and a nitrophenol moiety, which confer it with distinct chemical properties and biological activities.

The aminooxy group in 2-1-(aminooxy)ethyl-4-nitrophenol is known for its reactivity towards aldehydes and ketones, forming stable oximes. This property makes it a valuable tool in bioconjugation reactions, where it can be used to link biomolecules such as proteins, peptides, and nucleic acids. The nitrophenol moiety, on the other hand, imparts the compound with strong electron-withdrawing properties, which can influence its reactivity and stability in various chemical environments.

Recent studies have explored the potential of 2-1-(aminooxy)ethyl-4-nitrophenol in drug discovery and development. One notable application is its use as a scaffold for the design of prodrugs. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The aminooxy group in 2-1-(aminooxy)ethyl-4-nitrophenol can be selectively modified to create prodrugs that are activated under specific conditions, such as in the presence of certain enzymes or at specific pH levels. This approach has shown promise in improving the pharmacokinetic properties of drugs, enhancing their bioavailability, and reducing side effects.

In addition to its use in prodrug design, 2-1-(aminooxy)ethyl-4-nitrophenol has been investigated for its potential as a fluorescent probe. Fluorescent probes are essential tools in cell biology and imaging studies, allowing researchers to visualize and track cellular processes in real-time. The nitrophenol moiety in 2-1-(aminooxy)ethyl-4-nitrophenol can be modified to introduce fluorophores, creating compounds that emit light at specific wavelengths. These fluorescent derivatives have been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways.

The synthesis of 2-1-(aminooxy)ethyl-4-nitrophenol typically involves multi-step reactions, including the formation of the aminooxy group and the introduction of the nitrophenol moiety. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound. For example, one study reported a one-pot synthesis approach that significantly reduced reaction time and improved yield. This method involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride followed by substitution with 1-bromoethanol.

The physical and chemical properties of 2-1-(aminooxy)ethyl-4-nitrophenol have been extensively characterized. It is a solid at room temperature with a melting point ranging from 65°C to 70°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol but has limited solubility in water. Its UV/Vis absorption spectrum shows strong absorption bands at wavelengths corresponding to the nitrophenol chromophore, making it suitable for spectroscopic analysis.

In terms of safety and handling, 2-1-(aminooxy)ethyl-4-nitrophenol should be stored under dry conditions and protected from light to prevent degradation. While it is not classified as a hazardous material, standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of researchers.

The potential applications of 2-1-(aminooxy)ethyl-4-nitrophenol extend beyond drug discovery and imaging studies. It has also been explored for its use in materials science, particularly in the development of functional polymers and coatings. The reactivity of the aminooxy group allows for facile incorporation into polymer chains, while the nitrophenol moiety can impart desirable properties such as UV resistance and thermal stability.

In conclusion, 2-1-(aminooxy)ethyl-4-nitrophenol (CAS No. 2229187-40-8) is a versatile compound with a wide range of potential applications in chemical biology, medicinal chemistry, materials science, and beyond. Its unique structural features make it an attractive candidate for further research and development, promising new insights and innovations in these fields.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司